Hydroxyl Radical Scavenging vs. Melatonin
In kinetic competition assays using the ABTS hydroxyl radical trapping system, indole-3-propionic acid (IPA) demonstrated a second-order rate constant of 7.8 × 10^10 M⁻¹ s⁻¹, which is approximately 2.9-fold higher than the rate constant of 2.7 × 10^10 M⁻¹ s⁻¹ reported for melatonin under comparable conditions [1][2]. The same research group confirmed that IPA is 'at least twice as potent as melatonin,' establishing IPA as the most effective hydroxyl radical scavenger among endogenous indoles tested to date [3].
| Evidence Dimension | Hydroxyl radical scavenging rate constant (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 7.8 × 10^10 M⁻¹ s⁻¹ (IPA) |
| Comparator Or Baseline | Melatonin: 2.7 × 10^10 M⁻¹ s⁻¹ |
| Quantified Difference | IPA rate constant is 2.9-fold higher (7.8 vs. 2.7 × 10^10 M⁻¹ s⁻¹) |
| Conditions | ABTS competition assay; hydroxyl radical generated via Fenton chemistry; pH 7.4; rat brain homogenate (IPA) / aqueous solution (melatonin) |
Why This Matters
For research groups screening neuroprotective antioxidants, IPA provides a significantly higher hydroxyl radical-trapping capacity than melatonin, enabling lower dosing requirements in oxidative stress models where hydroxyl radicals are the primary damaging species.
- [1] Poeggeler B, Reiter RJ, Hardeland R, Tan DX, Barlow-Walden LR. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain. Brain Res. 1999 Jan 9;815(2):382-8. doi:10.1016/s0006-8993(98)01027-0. PMID: 9878843. View Source
- [2] Matuszak Z, Reszka KJ, Chignell CF. Reaction of melatonin and related indoles with hydroxyl radicals: EPR and spin trapping investigations. Free Radic Biol Med. 1997;23(3):367-72. doi:10.1016/S0891-5849(96)00614-4. PMID: 9214574. View Source
- [3] Chyan YJ, Poeggeler B, Omar RA, Chain DG, Frangione B, Ghiso J, Pappolla MA. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. J Biol Chem. 1999 Jul 30;274(31):21937-42. doi:10.1074/jbc.274.31.21937. PMID: 10419516. View Source
